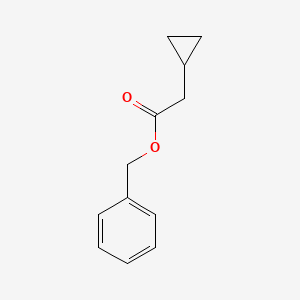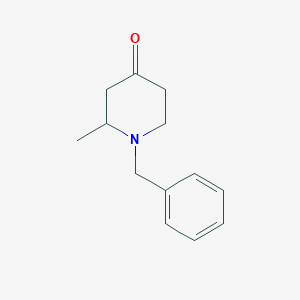
1-Benzyl-2-methylpiperidin-4-one
Vue d'ensemble
Description
1-Benzyl-2-methylpiperidin-4-one is a chemical compound that is part of the benzylpiperidine family. It is related to various compounds that have been studied for their potential in medical applications, such as the treatment of Alzheimer's Disease and as antiulcer agents. The compound's derivatives have been synthesized and evaluated for their inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmitter regulation in the brain . Additionally, some derivatives have been investigated for their cytotoxic effects on human cervical cancer cells .
Synthesis Analysis
The synthesis of 1-Benzyl-2-methylpiperidin-4-one derivatives has been explored in several studies. For instance, 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, a related compound, has been prepared and shown to undergo palladium-catalyzed cross-coupling reactions with aryl iodides and bromides to generate 3,4-unsaturated 4-arylpiperidines . Another study reported the synthesis of new polycyclic indole derivatives through acid-catalyzed reactions of 2-vinylaniline derivatives with 1-benzylpiperidin-4-one, using toluene-4-sulfonic acid as a catalyst . Furthermore, fluorescent N-benzylpiperidine-4-one derivatives have been synthesized via one-pot three-component protocols, yielding compounds with significant cholinesterase inhibitory activity .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-2-methylpiperidin-4-one derivatives has been characterized using various spectroscopic methods. NMR spectroscopy and single-crystal XRD analysis have been employed to determine the structure of synthesized oximes, confirming the existence of the E-isomer in unsymmetrical ketones . Additionally, the comparative molecular field analysis (CoMFA) has been used to study the structure-activity relationship of N-benzylpiperidine derivatives as acetylcholinesterase inhibitors, revealing the importance of steric and electronic factors .
Chemical Reactions Analysis
1-Benzyl-2-methylpiperidin-4-one and its derivatives participate in various chemical reactions. The aforementioned synthesis of polycyclic indole derivatives involves a reaction mechanism that includes cyclization of enamine and subsequent intramolecular 1,5-dipolar cyclization . The compound's derivatives have also been shown to form supramolecular inclusion complexes with β-cyclodextrin, which can be analyzed by NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-2-methylpiperidin-4-one derivatives are influenced by their molecular structure and substituents. QSAR analyses have been performed to understand the relationship between the properties of the substituted indanone and benzylpiperidine rings and their inhibitory effects on acetylcholinesterase . The studies suggest that the potency of inhibition can be significantly affected by the nature of the substituents on these rings, with some derivatives showing potent activity against cholinesterase enzymes and cancer cells .
Applications De Recherche Scientifique
Antibacterial Properties
Research has shown that derivatives of piperidine, including those related to 1-Benzyl-2-methylpiperidin-4-one, exhibit notable antibacterial properties. Specifically, compounds synthesized from various aralkyl/aryl carboxylic acids, through a series of steps involving 1-Benzyl-2-methylpiperidin-4-one, have demonstrated significant antibacterial effectiveness (Aziz‐ur‐Rehman et al., 2017).
Synthesis of Polycyclic Indole Derivatives
1-Benzylpiperidin-4-one, closely related to 1-Benzyl-2-methylpiperidin-4-one, has been utilized in the synthesis of new polycyclic indole derivatives. The synthesis process involves a reaction with 2-vinylaniline derivatives under specific conditions, yielding a new class of indole derivatives which have been structurally determined by NMR-spectroscopic methods (H. Walter, H. Sauter, & J. Schneider, 1993).
Antioxidant and Antimicrobial Potential
In a study focusing on 1-methylpiperidin-4-one derivatives, a novel synthesis protocol was developed for oxime esters, exhibiting enhanced biological properties, including significant antioxidant and antimicrobial activities. Certain compounds within this group showed promising antioxidant activity, as well as strong antibacterial and antifungal properties (S. T. Harini et al., 2014).
Synthesis of Benzyl-Substituted Piperidine Hydrochloride
1-Benzyl-4-[(5,6-dimethoxy-l-indanon)-2-yl] methylpiperidine hydrochloride, which incorporates the 1-Benzyl-2-methylpiperidin-4-one structure, has been synthesized for potential industrial-scale production. This synthesis demonstrates the feasibility of producing benzyl-substituted piperidine derivatives on a larger scale (Lan Zhi-yin, 2004).
Enantioselective Synthesis
The compound has also been used in enantioselective synthesis processes. Specifically, its derivatives have been used for chiral separation in plasma using high-performance liquid chromatography, indicating its potential in enantioselective and stereochemical studies (Y. Oda et al., 1992).
Safety And Hazards
Orientations Futures
Piperidines, including 1-Benzyl-2-methylpiperidin-4-one, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research and potential future developments in the use of such compounds in the pharmaceutical industry.
Propriétés
IUPAC Name |
1-benzyl-2-methylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIZOPYFPXOGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455030 | |
| Record name | 1-benzyl-2-methylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-methylpiperidin-4-one | |
CAS RN |
203661-73-8 | |
| Record name | 1-benzyl-2-methylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

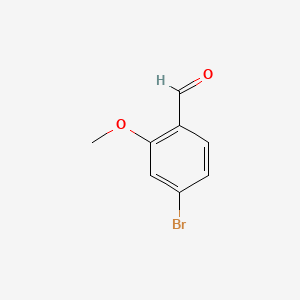
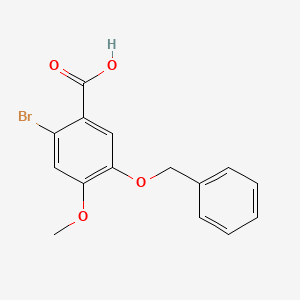
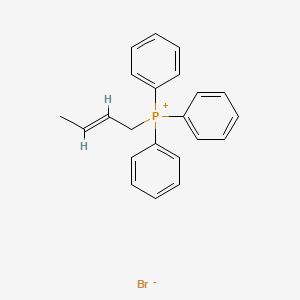
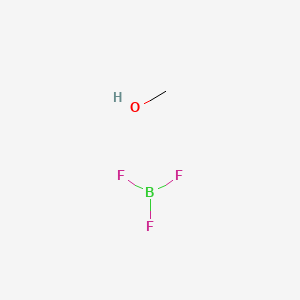
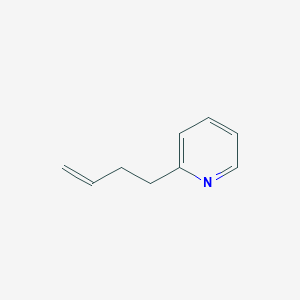
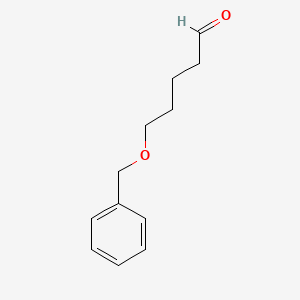
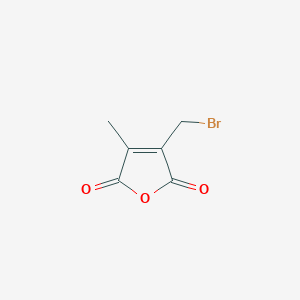
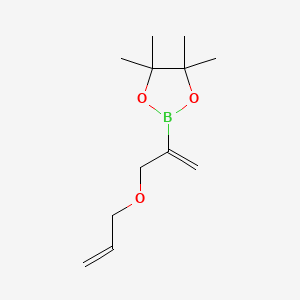
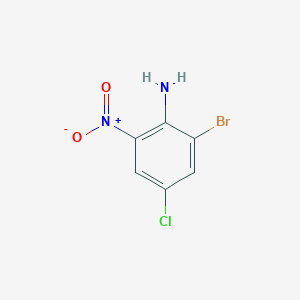
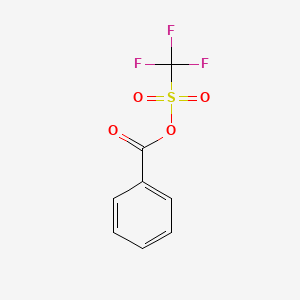
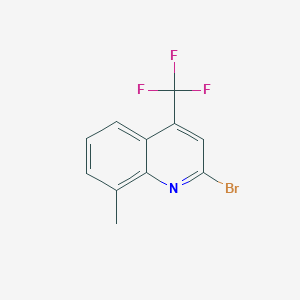
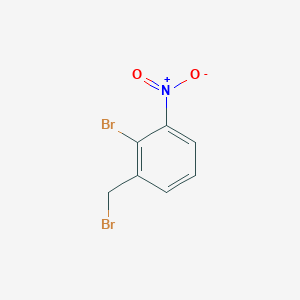
![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)
